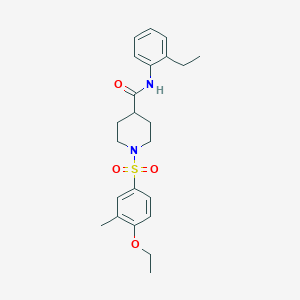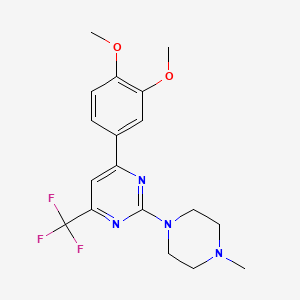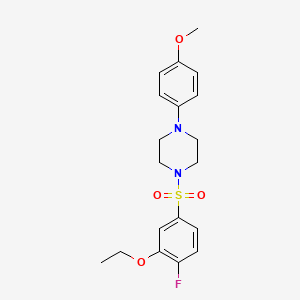![molecular formula C12H11FN4S B4244124 3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B4244124.png)
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole
Descripción general
Descripción
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. Compounds containing the triazinoindole structure are known for their wide range of biological activities, including antimalarial, antidepressant, and antileishmanial properties
Métodos De Preparación
The synthesis of 3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole can be achieved through various synthetic routes. One common method involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH). The reaction mixture is heated to facilitate the formation of the desired triazinoindole derivative .
Análisis De Reacciones Químicas
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, iodine, and allyl bromide . For example, the compound can undergo halocyclization reactions to form halomethyl derivatives . These reactions are typically carried out in the presence of solvents like dimethylformamide (DMF) and catalysts such as triethylbenzylammonium chloride (TEBAC) .
Aplicaciones Científicas De Investigación
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole has several scientific research applications. It has been studied for its potential use as an iron chelator in cancer therapy . The compound’s ability to selectively bind to ferrous ions and induce apoptosis in cancer cells makes it a valuable lead compound for further investigation . Additionally, derivatives of triazinoindoles have shown antifungal, antiviral, and antibacterial activities, making them promising candidates for the development of new antimicrobial agents .
Mecanismo De Acción
The mechanism of action of 3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets and pathways in cells. For instance, the compound has been shown to induce apoptosis in cancer cells by binding to ferrous ions and disrupting cellular iron homeostasis . This leads to the activation of apoptotic pathways, including the mitochondrial pathway, resulting in cell death . The compound’s ability to inhibit enzymes such as aldose reductase also contributes to its potential therapeutic effects .
Comparación Con Compuestos Similares
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing different substituents . These compounds share a similar triazinoindole core structure but differ in their substituents, which can significantly impact their biological activities and applications . For example, compounds with tert-butyl or pyridinocycloalkyl moieties have been studied for their enhanced biological activities, including antiproliferative and iron-chelating properties .
Propiedades
IUPAC Name |
3-ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4S/c1-3-18-12-14-11-10(15-16-12)8-6-7(13)4-5-9(8)17(11)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMXZLWLPUDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Diethyl-3-[4-(phenylsulfamoyl)phenyl]urea](/img/structure/B4244049.png)

![1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B4244062.png)
![7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4244070.png)

![{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4244109.png)
![N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide](/img/structure/B4244110.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4244132.png)
![2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4244135.png)
![N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4244140.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B4244144.png)

![N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B4244149.png)
![N-cyclohexyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4244150.png)
